Sodium;sulfosulfanylmethylbenzene
Overview
Description
Sodium;sulfosulfanylmethylbenzene, also known as thiosulfuric acid O-sodium S-benzyl ester salt, is a chemical compound with the molecular formula C(_7)H(_7)NaO(_3)S(_2). This compound is notable for its unique structure, which includes both sulfonyl and thioether functional groups. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;sulfosulfanylmethylbenzene typically involves the reaction of benzyl chloride with sodium thiosulfate. The reaction proceeds under mild conditions, usually at room temperature, and in an aqueous medium. The general reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}_2\text{O}_3\text{Na} + \text{NaCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodium;sulfosulfanylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to thiols under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like hydroxide ions (OH(^-)) or amines (RNH(_2)) can be employed.
Major Products:
Oxidation: Sulfoxides (C(_6)H(_5)CH(_2)SO(_2)Na) or sulfones (C(_6)H(_5)CH(_2)SO(_3)Na).
Reduction: Thiols (C(_6)H(_5)CH(_2)SH).
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;sulfosulfanylmethylbenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological thiols.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium;sulfosulfanylmethylbenzene exerts its effects involves its interaction with biological molecules, particularly thiols. The sulfonyl and thioether groups can form covalent bonds with thiol groups in proteins and enzymes, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Sodium;sulfosulfanylmethylbenzene can be compared with other sulfur-containing compounds such as:
Sodium thiosulfate (Na(_2)S(_2)O(_3)): Used in similar applications but lacks the benzyl group.
Benzyl mercaptan (C(_6)H(_5)CH(_2)SH): Contains a thiol group instead of a sulfonyl group.
Sodium sulfite (Na(_2)SO(_3)): Another sulfur-containing compound used in industrial applications.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and stability not found in simpler sulfur compounds.
Properties
IUPAC Name |
sodium;sulfosulfanylmethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S2.Na/c8-12(9,10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYFTRHOIQYVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSS(=O)(=O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NaO3S2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-36-6 | |
Record name | NSC39867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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